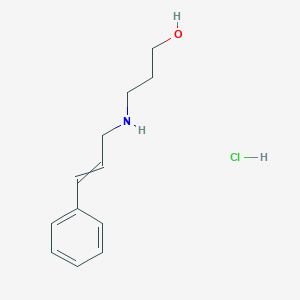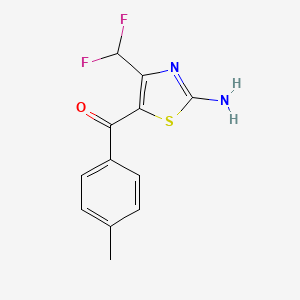
2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a difluoromethyl group, and a 4-methylbenzoyl group attached to the thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like difluoromethyl halides.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar structural features.
4-Methylbenzoylthiazole: A compound with a similar benzoyl group attached to the thiazole ring.
Difluoromethylthiazole: A compound with a similar difluoromethyl group attached to the thiazole ring.
Uniqueness
2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H10F2N2OS |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C12H10F2N2OS/c1-6-2-4-7(5-3-6)9(17)10-8(11(13)14)16-12(15)18-10/h2-5,11H,1H3,(H2,15,16) |
Clé InChI |
SCTYRUORDVXYFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B15148665.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B15148669.png)
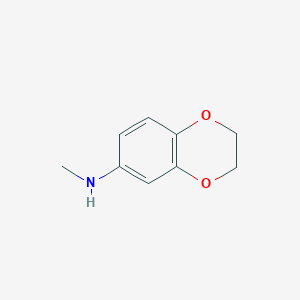
![6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B15148672.png)
methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15148686.png)
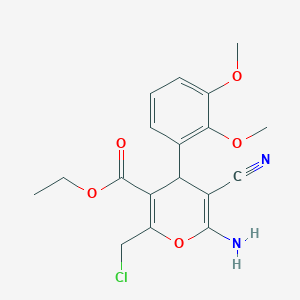
![2-(2-methylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15148699.png)
![4-[4-(Benzylamino)phthalazin-1-yl]benzamide](/img/structure/B15148707.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)
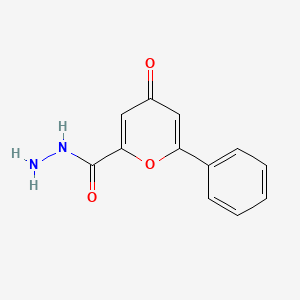
![4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride](/img/structure/B15148719.png)
![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)
